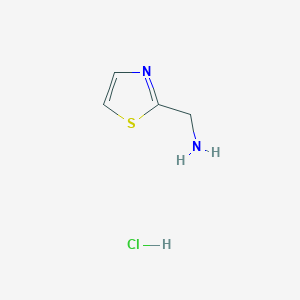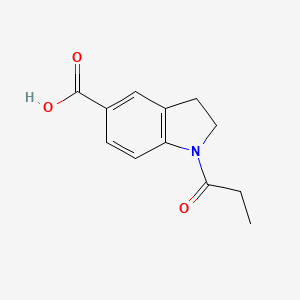
1-Propionylindoline-5-carboxylic acid
Übersicht
Beschreibung
1-Propionylindoline-5-carboxylic acid, also known as PIC, is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It has recently gained attention as a potential molecular scaffold for designing bioactive molecules.
Molecular Structure Analysis
The molecular structure of 1-Propionylindoline-5-carboxylic acid consists of a carboxyl group (COOH) and a propionyl group attached to an indoline . The carboxyl group is a common feature in carboxylic acids, where a carbon atom is double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Chemical Reactions Analysis
Carboxylic acids, like 1-Propionylindoline-5-carboxylic acid, undergo a variety of chemical reactions. They can undergo nucleophilic substitution reactions, where the hydroxyl group (-OH) is substituted by another nucleophile . They can also react with Thionyl Chloride (SOCl2) to form acid chlorides .
Wissenschaftliche Forschungsanwendungen
Applications in Biochemical Production and Separation
1-Propionylindoline-5-carboxylic acid is relevant in the context of biochemical production and separation of carboxylic acids. Carboxylic acids, including propionic acid, are produced from renewable biomass resources and have applications in chemical, pharmaceutical, food, and fuel industries. The significance of these acids stems from their role in catalytic upgrading to produce biofuels and their use in food, pharmaceutical, and plastics sectors. The extraction of propionic acid from fermentation broths is a key area of research, exploring various extraction techniques for purification and downstream processing (Murali, Srinivas, & Ahring, 2017).
Microbial Mechanisms of Tolerance to Weak Acid Stress
1-Propionylindoline-5-carboxylic acid, as a derivative of propionic acid, is also implicated in studies on microbial tolerance to weak acid stress. This research is significant in food safety, medicine, health, and environmental studies. The understanding of molecular mechanisms underlying microbial adaptation to carboxylic acids, including propionic acid, impacts the development of more efficient microbial strains for biorefinery applications and the control of food-borne pathogens (Mira & Teixeira, 2013).
Role in Chemical Synthesis and Catalysis
Carboxylic acids like propionic acid are integral in chemical synthesis and catalysis. The carboxylic group, along with other functional groups frequently found in carboxylic acids, makes these molecules attractive platforms for chemical synthesis. This is particularly relevant in the context of sustainable and renewable production of these acids from biomass, which can lead to economic and environmental benefits (Murali, Srinivas, & Ahring, 2017).
Implications in Photocleavage Research
1-Propionylindoline-5-carboxylic acid is significant in the field of photocleavage research. Photolysis of similar compounds leads to the release of carboxylic acids, which are useful as photolabile precursors, particularly in the context of neuroactive amino acids. The effects of various substituents on the efficiency of photolysis are a key focus of this research, shedding light on potential applications in biomedical and pharmaceutical fields (Papageorgiou & Corrie, 2000).
Zukünftige Richtungen
The catalytic reduction of carboxylic acid derivatives, like 1-Propionylindoline-5-carboxylic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . This area of research holds promise for the future development of new synthetic strategies and applications in medicinal chemistry .
Wirkmechanismus
Target of Action
1-Propionylindoline-5-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological changes . The specific interactions and resulting changes caused by 1-Propionylindoline-5-carboxylic acid remain to be elucidated.
Biochemical Pathways
Indole derivatives, including 1-Propionylindoline-5-carboxylic acid, are known to affect various biochemical pathways. Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
1-propanoyl-2,3-dihydroindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-11(14)13-6-5-8-7-9(12(15)16)3-4-10(8)13/h3-4,7H,2,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPPDXQBSPJLET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



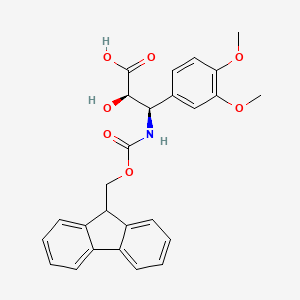

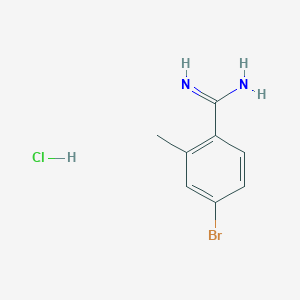
![Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B1390852.png)
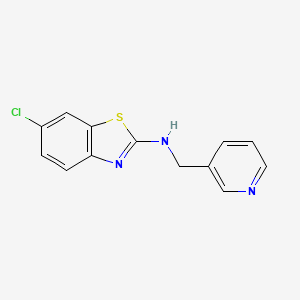
![(2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid](/img/structure/B1390856.png)
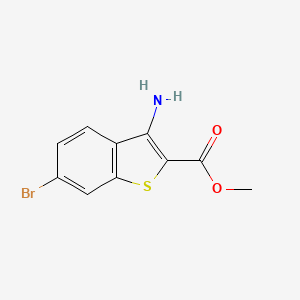
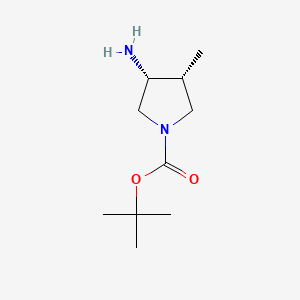
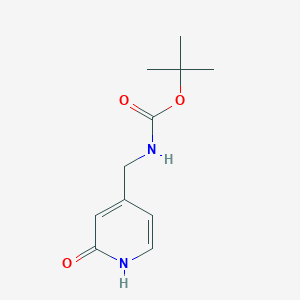

![(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B1390864.png)


